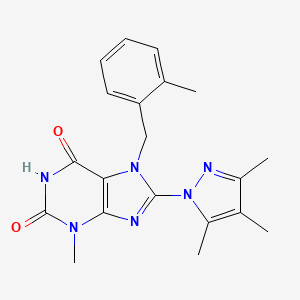![molecular formula C27H26N4O2 B4626363 N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)
N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
The compound belongs to the class of organic chemicals known for their complex structure and diverse biological activities. This class includes pyrazole carboxamide derivatives, which have been extensively studied for their potential pharmacological properties and chemical reactivities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction between various precursors, including amines, carboxylic acids, and aldehydes, under specific conditions. For example, a study by Eleev et al. (2015) discusses the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid, which shares a similar core structure to the compound of interest (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray crystallography, provides detailed insights into their conformation and stereochemistry. For instance, the study by Kettmann and Svetlik (2003) on a related pyrazole carboxamide compound highlights the significance of intermolecular hydrogen bonding and the orientation of phenyl rings in determining the molecular structure (Kettmann & Svetlik, 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide belongs to a broader class of compounds that have been synthesized and characterized for various scientific applications. Research in this area often focuses on the synthesis of novel compounds with potential biological or material properties. For example, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, aiming to explore their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the interest in these compounds for potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Evaluation
Further, the study of pyrazole derivatives extends into evaluating their biological activities, including anticancer and anti-inflammatory properties. El‐Hawash and El-Mallah (1998) explored novel isomeric series of N-substituted pyrazole derivatives for their anti-inflammatory activity, indicating the compound's potential in medical research (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Antifungal Leads
Compounds with a pyrazole core are also investigated for their antimicrobial and antifungal potential. Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, assessing their antimicrobial activity to discover novel therapeutic agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antidiabetic and Antihyperlipidemic Activities
The exploration of pyrazole derivatives in the development of antidiabetic and antihyperlipidemic agents showcases the compound's versatility. Henke et al. (1998) identified a series of N-(2-benzoylphenyl)-L-tyrosine derivatives, potent PPARgamma agonists, indicating their significant antihyperglycemic and antihyperlipidemic activities. This research highlights the potential of these compounds in treating type 2 diabetes and associated metabolic disorders (Henke et al., 1998).
Propriétés
IUPAC Name |
5-[(4-methylbenzoyl)amino]-1-phenyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-18(2)20-13-15-22(16-14-20)29-27(33)24-17-28-31(23-7-5-4-6-8-23)25(24)30-26(32)21-11-9-19(3)10-12-21/h4-18H,1-3H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMPDZHZGBUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)


![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)
![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)


![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)